Decarbonyl Rivaroxaban-d4
Description
Contextualization within Rivaroxaban Chemical Research Landscape
Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. caymanchem.combiomol.com It is widely used to prevent and treat thromboembolic disorders. The manufacturing process and metabolic pathways of Rivaroxaban can lead to the formation of various impurities and metabolites. tga.gov.aunih.gov One such related substance is Decarbonyl Rivaroxaban. klivon.comlgcstandards.comsimsonpharma.commanasalifesciences.compharmaffiliates.comsimsonpharma.com To ensure the safety and efficacy of the final drug product, it is imperative to identify and control the levels of these impurities. tga.gov.au
Decarbonyl Rivaroxaban-d4 is a synthetic, stable isotope-labeled version of this impurity. clearsynth.com The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a heavy isotope of hydrogen. caymanchem.combiomol.com This subtle change in mass does not alter the chemical properties of the molecule but allows it to be distinguished from the unlabeled compound using mass spectrometry. axios-research.com
Significance of Isotopic Labeling in Contemporary Chemical Research
Isotopically labeled compounds, such as those containing deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are indispensable tools in modern chemical and pharmaceutical research. axios-research.com The primary advantage of isotopic labeling is that it imparts a specific mass signature to a molecule without significantly affecting its chemical behavior. axios-research.com
In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), isotopically labeled compounds are widely used as internal standards. biomol.comresearchgate.netsci-hub.se An internal standard is a compound added in a known amount to a sample to correct for variations in sample processing and analysis. Because the isotopically labeled internal standard has nearly identical physicochemical properties to the analyte of interest (the unlabeled compound), it experiences similar losses during sample preparation and variations in instrument response. This allows for highly accurate and precise quantification of the analyte.
Role of this compound as a Reference Standard and Identified Impurity in Scientific Investigations
This compound serves a critical function as a reference standard in the analysis of Rivaroxaban. clearsynth.com Specifically, it is used as an internal standard for the quantification of the unlabeled Decarbonyl Rivaroxaban impurity in Rivaroxaban drug substances and products. biomol.com By adding a known amount of this compound to a sample, analytical chemists can accurately determine the concentration of the Decarbonyl Rivaroxaban impurity using methods like LC-MS. sci-hub.se
The presence of any impurity, including Decarbonyl Rivaroxaban, in a pharmaceutical product must be strictly monitored and controlled to meet regulatory requirements. tga.gov.au The use of this compound as a reference standard facilitates this process, ensuring the quality, safety, and consistency of Rivaroxaban medications. Furthermore, the study of such impurities and their labeled analogues contributes to a deeper understanding of the degradation pathways and metabolic fate of the parent drug. tga.gov.aunih.gov
Chemical and Physical Properties
Below are tables detailing the chemical and physical properties of Decarbonyl Rivaroxaban and its deuterated form, this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H20ClN3O4S | klivon.comsimsonpharma.commanasalifesciences.com |
| Molecular Weight | 409.89 g/mol | simsonpharma.commanasalifesciences.com |
| CAS Number | 721401-53-2 | klivon.comlgcstandards.comsimsonpharma.com |
| Appearance | Off-White Solid | |
| Melting Point | >188 °C (dec.) | |
| Boiling Point | 772.6±60.0 °C (Predicted) | |
| Density | 1.434±0.06 g/cm3 (Predicted) | |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) |
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H16D4ClN3O4S | clearsynth.com |
| Molecular Weight | 413.91 g/mol | clearsynth.com |
| Synonyms | 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophencarboxamide-d4 | clearsynth.com |
| Product Category | Stable Isotopes | clearsynth.com |
Properties
Molecular Formula |
C₁₈H₁₆D₄ClN₃O₄S |
|---|---|
Molecular Weight |
413.91 |
Synonyms |
5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophencarboxamide-d4; 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide-d4 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Methodologies
Overview of Synthetic Approaches for Rivaroxaban Impurities and Analogs
Rivaroxaban is a direct Factor Xa inhibitor, and its synthesis has been extensively documented, involving several key chemical transformations. researchgate.netmedcraveonline.com The quality and purity of the final active pharmaceutical ingredient (API) are paramount, necessitating a thorough understanding and control of any impurities that may form during the manufacturing process or upon storage. synthinkchemicals.comchemicea.com
Impurities in Rivaroxaban can be categorized as process-related impurities, degradation products, or chiral impurities. chemicea.comresearchgate.net Process-related impurities often arise from side reactions or unreacted starting materials, while degradation products form due to exposure to stress factors like heat, light, or pH variations. chemicea.com
The synthesis of Rivaroxaban and its analogs typically involves the coupling of two key building blocks: an oxazolidinone core and a morpholinone-containing aniline derivative. semanticscholar.orgdntb.gov.uagoogle.commdpi.com A common synthetic pathway involves the reaction of 4-(4-aminophenyl)morpholin-3-one with an activated epoxide, followed by cyclization to form the oxazolidinone ring, and subsequent N-acylation with 5-chlorothiophene-2-carbonyl chloride to yield Rivaroxaban. researchgate.netthepharmajournal.comgoogle.com Variations in this general scheme, including the use of different coupling agents like 1,1'-carbonyldiimidazole (CDI), can lead to the formation of specific impurities. thepharmajournal.com For instance, specific process-related impurities of Rivaroxaban have been successfully synthesized and characterized to serve as reference standards, which is essential for quality control. thepharmajournal.comgoogle.com
A summary of key reactions and intermediates in the synthesis of Rivaroxaban and its analogs is presented below.
| Intermediate/Reagent | Reaction Type | Purpose in Synthesis |
| 4-(4-aminophenyl)morpholin-3-one | Nucleophilic addition | Forms the P4 morpholine moiety of the final structure. |
| (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione | Ring-opening | Provides the chiral backbone for the oxazolidinone ring. thepharmajournal.com |
| 1,1'-Carbonyldiimidazole (CDI) | Cyclization | Facilitates the formation of the oxazolidinone ring from an amino alcohol intermediate. thepharmajournal.comgoogle.com |
| 5-Chlorothiophene-2-carbonyl chloride | N-Acylation | Adds the P1 chlorothiophene carboxamide side chain. researchgate.netgoogle.com |
| Hydrazine or Methylamine | Deprotection | Removes protecting groups (e.g., phthalimide) to free the primary amine for acylation. thepharmajournal.comgoogle.com |
Deuteration Techniques for the Production of Decarbonyl Rivaroxaban-d4
Isotopic labeling with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, is a powerful strategy in pharmaceutical research. google.com The increased mass of deuterium can alter the pharmacokinetic profile of a drug, a phenomenon known as the kinetic isotope effect, which can lead to improved metabolic stability. researchgate.net Furthermore, deuterated compounds are critical as internal standards for mass spectrometry-based quantification, providing higher accuracy in clinical and preclinical studies. pharmaffiliates.com this compound is one such isotopically labeled analog, designed for research and analytical applications.
The production of deuterated molecules can be achieved through various methods, including direct hydrogen-deuterium (H/D) exchange on a substrate, chemical synthesis using deuterated reagents, or metal-catalyzed labeling reactions. simsonpharma.commdpi.com
Precursor Compounds and Reaction Pathways in Deuterium Incorporation
The synthesis of this compound can be approached by introducing deuterium atoms at a specific stage of the synthetic sequence. The "-d4" designation typically implies the replacement of four hydrogen atoms. A common strategy involves the use of a deuterated precursor, which carries the isotopic label through the subsequent reaction steps.
One plausible pathway involves starting with a deuterated version of a key intermediate. For example, a deuterated analog of 4-(4-aminophenyl)morpholin-3-one can be prepared and then utilized in a synthetic route similar to that of Rivaroxaban itself. A patented method describes the synthesis of deuterated Rivaroxaban beginning with deuterated 4-p-aminophenylmorpholine-3-one, ensuring the deuterium labels are retained in the final product. google.com
Alternatively, deuterium can be incorporated via H/D exchange reactions on an advanced intermediate. This often involves the use of strong deuterated acids (e.g., D₂SO₄) or transition-metal catalysts. nih.gov For instance, palladium- or iridium-based catalysts are known to facilitate the selective exchange of hydrogen atoms on aromatic and heterocyclic rings with deuterium from sources like heavy water (D₂O). researchgate.net
Illustrative Reaction Pathway:
Preparation of Deuterated Precursor: Synthesis of a key intermediate, such as 4-(4-aminophenyl)morpholin-3-one, where four hydrogen atoms on the phenyl ring are replaced with deuterium.
Coupling Reaction: Reaction of the deuterated aniline precursor with a suitable chiral epoxide to form the amino alcohol intermediate.
Cyclization: Formation of the oxazolidinone ring using a reagent like CDI.
Modification: A subsequent reaction step to generate the "decarbonyl" moiety. This could involve, for example, the chemical reduction of one of the carbonyl groups present in the Rivaroxaban scaffold.
Final Acylation: Attachment of the 5-chlorothiophene-2-carboxamide side chain to yield the final this compound molecule.
Isotopic Purity and Enrichment Assessment
After synthesis, it is critical to determine the isotopic composition of the labeled compound. This involves assessing the isotopic purity (the percentage of the compound that is deuterated) and the isotopic enrichment (the abundance of the desired deuterated species, e.g., the d4-species, relative to other isotopic variants like d0, d1, d2, etc.). nih.govrsc.org Two primary analytical techniques are employed for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a rapid and sensitive method for analyzing isotopic purity. nih.govresearchgate.net It can resolve the different isotopologs (molecules that differ only in their isotopic composition), allowing for the calculation of isotopic enrichment by comparing the relative intensities of their corresponding ion signals. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is highly effective for quantifying deuterium incorporation.
¹H NMR (Proton NMR): By comparing the integral of a signal from a non-deuterated position (as an internal reference) to the reduced integral of a signal from a deuterated position, the degree of deuterium incorporation can be accurately calculated. nih.gov
²H NMR (Deuterium NMR): This technique directly detects deuterium atoms, confirming their presence and location within the molecule. google.comnih.gov
Quantitative NMR (qNMR): This is a highly accurate method for determining the precise isotopic abundance of deuterated compounds. google.comnih.gov
The following table compares the application of MS and NMR for isotopic analysis.
Derivatization Strategies for Structural Modification in Research
Derivatization involves the chemical modification of a compound to alter its physicochemical properties for a specific purpose. For a research compound like this compound, derivatization can be employed to facilitate analysis, create biological probes, or explore structure-activity relationships (SAR). The synthesis of various Rivaroxaban derivatives has been undertaken to investigate their inhibitory activity on Factor Xa. chemicalbook.com
Potential functional groups within the this compound structure, such as the secondary amide linker or other reactive sites, can be targeted for modification. These strategies can enhance the utility of the molecule in various research contexts. For example, forming cocrystals is another way to modify the physicochemical properties of Rivaroxaban without altering its chemical structure, which has been shown to improve solubility and bioavailability. nih.gov
Below is a table outlining potential derivatization strategies and their research applications.
Advanced Analytical Characterization of Decarbonyl Rivaroxaban D4
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to isolating Decarbonyl Rivaroxaban-d4 from the active pharmaceutical ingredient (API), other related substances, and matrix components. The choice of method depends on the analytical objective, whether it is for quantification, impurity profiling, or preparative isolation.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone for the analysis of Rivaroxaban and its related compounds. These methods are developed to be stability-indicating, meaning they can separate the parent drug from its degradation products and impurities, ensuring accurate quantification. rsc.org
Methodologies for separating Rivaroxaban often employ C18 columns with a mobile phase typically consisting of a mixture of an aqueous buffer (like potassium phosphate) and an organic solvent such as acetonitrile. rsc.orgnih.govresearchgate.net Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of approximately 249 nm. rsc.orgasianpubs.org Forced degradation studies under various stress conditions (acidic, alkaline, oxidative) are used to generate potential impurities and demonstrate the specificity of the HPLC method. rsc.org These established methods for Rivaroxaban are directly applicable to the separation and analysis of its decarbonyl derivative and its deuterated standard.
Table 1: Examples of HPLC Conditions for Rivaroxaban Analysis
| Column | Mobile Phase | Flow Rate | Detection | Retention Time (Rivaroxaban) |
|---|---|---|---|---|
| Thermo ODS Hypersil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : Monobasic potassium phosphate (pH 2.9) (30:70 v/v) | 1.0 mL/min | 249 nm | ~12 min |
| Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : Water (55:45 v/v) | 1.2 mL/min | 249 nm | 3.37 min |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) for the rapid and sensitive quantification of Rivaroxaban in biological samples, where Rivaroxaban-d4 is often used as the internal standard. researchgate.netnih.gov
The chromatographic separation in UPLC methods is typically achieved on C18 columns, such as the Zorbax Eclipse Plus C18, with a gradient elution using a mobile phase of water and acetonitrile, both containing a small percentage of formic acid to improve ionization for MS detection. nih.gov The application of UPLC allows for run times significantly shorter than conventional HPLC, making it highly suitable for high-throughput analysis in clinical and pharmacokinetic studies. researchgate.net
Thin-Layer Chromatography (TLC) in Analytical Profiling
Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative and semi-quantitative analysis of Rivaroxaban and its degradation products. Stability-indicating TLC methods have been developed to separate the parent compound from impurities formed under stress conditions like acid and base hydrolysis. grafiati.comnih.gov
For analytical profiling, reverse-phase plates (e.g., RP-18 silica gel 60 F254S) are often used. grafiati.com A common developing system, or mobile phase, for separating Rivaroxaban and its degradates is a mixture of chloroform and isobutyl alcohol. grafiati.com Another approach uses a binary mixture of green solvents, ethanol and water. grafiati.com After development, the plates are scanned using a densitometer at a wavelength where the compounds absorb light, typically around 254 nm or 280 nm, to quantify the separated spots. grafiati.com This technique provides a simple and cost-effective way to monitor the stability and purity of Rivaroxaban. researchgate.net
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only highly sensitive quantification but also definitive structural information. It is almost always coupled with a liquid chromatography system to ensure the analysis of pure compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity. In the context of Rivaroxaban analysis, LC-MS/MS methods commonly use Rivaroxaban-d4 as an internal standard to correct for matrix effects and variations in sample processing. nih.govmeasurlabs.com A similar methodology would be employed for quantifying Decarbonyl Rivaroxaban, using this compound as the internal standard.
The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For Rivaroxaban, the transition m/z 436 -> 145 is frequently used, while for its d4-labeled internal standard, the transition is m/z 440 -> 145. measurlabs.com The method is validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ) to ensure reliable results. nih.govmeasurlabs.com
Table 2: Examples of LC-MS/MS Method Parameters for Rivaroxaban Quantification
| Analyte/Internal Standard | MRM Transition (m/z) | Linearity Range | LLOQ | Intra/Inter-day Precision |
|---|---|---|---|---|
| Rivaroxaban | 436 -> 145 | 5.96 - 801 ng/mL | 5.96 ng/mL | < 3.75% |
| Rivaroxaban-d4 | 440 -> 145 | N/A | N/A | N/A |
| Rivaroxaban | Not specified | 2 - 500 ng/mL | 2 ng/mL | Satisfactory |
| Rivaroxaban-d4 | Not specified | N/A | N/A | N/A |
High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of unknown compounds by measuring their mass with very high accuracy. This capability is crucial for the structural elucidation of process-related impurities and degradation products of Rivaroxaban. researchgate.net
When forced degradation studies yield unknown products, these compounds can be isolated, often by preparative HPLC, and then analyzed by HRMS. researchgate.net The accurate mass measurement allows for the calculation of a unique elemental formula, which is the first and most critical step in identifying the structure of an unknown. This HRMS data, often combined with fragmentation data from MS/MS experiments and spectroscopic techniques like Nuclear Magnetic Resonance (NMR), provides definitive structural confirmation of novel impurities. researchgate.netmeasurlabs.com This approach is essential for characterizing compounds such as Decarbonyl Rivaroxaban and confirming their proposed structures.
Applications in Isotopic Dilution Mass Spectrometry (IDMS) as an Internal Standard
Isotopic Dilution Mass Spectrometry (IDMS) is a gold standard for quantitative analysis due to its high precision and accuracy. This technique involves the addition of a known amount of an isotopically labeled version of the analyte to the sample. This labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the isotopic enrichment. This compound, as a deuterated analog of the decarbonyl metabolite of Rivaroxaban, is ideally suited for this purpose.
In practice, a deuterated internal standard like Rivaroxaban-d4 is used for the quantification of Rivaroxaban in biological matrices such as plasma. nih.govnih.gov The IS and the analyte exhibit nearly identical chemical and physical properties during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.gov This co-elution ensures that any sample loss or matrix effects during the analytical process affect both the analyte and the internal standard equally, thus correcting for potential errors.
During analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the analyte (Decarbonyl Rivaroxaban) and the internal standard (this compound) are separated from other sample components and then ionized. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). For instance, in the analysis of Rivaroxaban and its deuterated standard, Rivaroxaban-d4, both compounds have the same retention time but different mass transitions, preventing interference. nih.govresearchgate.net The concentration of the analyte is then determined by comparing the ratio of the signal intensity of the analyte to that of the known amount of the internal standard. usamedpremium.com This methodology provides high specificity and sensitivity, making it the preferred method for pharmacokinetic studies and therapeutic drug monitoring. nih.gov
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex pharmaceutical compounds and their metabolites like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.
For the structural confirmation of Rivaroxaban and its related substances, both ¹H and ¹³C NMR spectra are recorded. isca.me The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. thno.org For example, in the ¹H NMR spectrum of a Rivaroxaban-related impurity, signals corresponding to aromatic protons, amide protons, and aliphatic protons in the morpholine and oxazolidinone rings can be assigned based on their characteristic chemical shifts and coupling patterns. isca.me
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. isca.mersc.org Carbons in different functional groups (e.g., carbonyls, aromatic rings, aliphatic chains) resonate at different frequencies. For instance, the carbonyl carbons in the amide and oxazolidinone moieties of Rivaroxaban and its derivatives appear at downfield shifts (e.g., ~154-174 ppm). isca.me The presence of deuterium (B1214612) atoms in this compound would result in the disappearance of corresponding proton signals in the ¹H NMR spectrum and altered signals in the ¹³C NMR spectrum at the sites of deuteration, thus confirming the location of the isotopic labels.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Amide (N-H) | ~8.6 - 9.2 |
| ¹H | Aromatic (Ar-H) | ~6.5 - 7.8 |
| ¹H | Morpholine/Oxazolidinone (CH₂) | ~3.0 - 4.8 |
| ¹³C | Carbonyl (C=O) | ~154 - 174 |
| ¹³C | Aromatic (Ar-C) | ~111 - 148 |
| ¹³C | Aliphatic (CH, CH₂) | ~40 - 71 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. nih.gov It works on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. vscht.cz The resulting IR spectrum is a molecular fingerprint, showing absorption bands corresponding to these vibrations. researchgate.net
The IR spectrum of Rivaroxaban and its derivatives, including this compound, displays characteristic absorption bands that confirm its structural integrity. researchgate.net Key functional groups can be identified by their distinct vibrational frequencies:
N-H Stretching: A medium absorption peak around 3350 cm⁻¹ is characteristic of the secondary amide N-H bond. researchgate.netresearchgate.net
C=O Stretching: Strong absorption bands are observed for the carbonyl groups. The ester carbonyl of the oxazolidinone ring appears around 1733-1738 cm⁻¹, while the amide carbonyls show strong frequencies between 1644 and 1670 cm⁻¹. researchgate.netnih.gov
C=C Stretching: Aromatic ring C=C stretching vibrations are typically seen in the 1500-1600 cm⁻¹ region. vscht.cz
C-O-C Stretching: The ether linkage within the morpholine ring and the C-O bonds in the oxazolidinone ring result in absorptions in the 1000-1340 cm⁻¹ range. researchgate.net
By comparing the IR spectrum of a sample to that of a reference standard, one can verify the identity and purity of the compound. researchgate.netamazonaws.com Any significant shifts or the appearance of new bands could indicate the presence of impurities or degradation products. amazonaws.com
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amide (N-H) | Stretch | ~3354 | Medium |
| Ester (C=O) | Stretch | ~1738 | Strong |
| Amide (C=O) | Stretch | ~1644 - 1668 | Strong |
| Aromatic Ring (C=C) | Stretch | ~1518 - 1547 | Medium |
| Ether/Ester (C-O-C) | Stretch | ~1000 - 1340 | Medium-Strong |
UV-Visible Spectrophotometry in Quantitative Analysis
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. dissolutiontech.com It is valued for its simplicity, speed, and cost-effectiveness. derpharmachemica.com Several UV spectrophotometric methods have been developed and validated for the quantification of Rivaroxaban in bulk and pharmaceutical dosage forms. dissolutiontech.comderpharmachemica.comnih.govijsrset.com
The principle of this method is based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The analysis involves dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, and measuring its absorbance at the wavelength of maximum absorption (λmax). derpharmachemica.com For Rivaroxaban, the λmax is typically observed around 248-251 nm or 270 nm, depending on the solvent used. dissolutiontech.comderpharmachemica.comrjstonline.com
To perform a quantitative analysis, a calibration curve is constructed by plotting the absorbance values of a series of standard solutions of known concentrations against their respective concentrations. derpharmachemica.comresearchgate.net The concentration of Rivaroxaban in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve. derpharmachemica.com These methods are validated according to ICH guidelines to ensure they are linear, accurate, precise, and sensitive for their intended purpose. nih.govijsrset.com
| Parameter | Reported Value | Reference |
|---|---|---|
| Solvent | Dimethyl Sulphoxide (DMSO) | derpharmachemica.com |
| λmax | 270 nm | derpharmachemica.com |
| Linearity Range | 2–20 µg/mL | derpharmachemica.com |
| Regression Equation | Absorbance = 0.1086 × Conc. + 0.0154 | derpharmachemica.com |
| Correlation Coefficient (R²) | 0.9991 | derpharmachemica.com |
Analytical Method Validation for Research Applications
Selectivity and Specificity Studies
Selectivity and specificity are critical parameters in the validation of an analytical method, ensuring its ability to accurately measure the analyte of interest without interference from other components in the sample matrix. nih.govsciencescholar.us Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. rjstonline.com Selectivity is a comparative term that refers to the extent to which the method can determine particular analytes in a mixture without interference from other components. derpharmachemica.com
In the context of analyzing this compound, specificity and selectivity studies are essential to guarantee that the signal measured is solely from the analyte. For chromatographic methods like HPLC and LC-MS/MS, selectivity is demonstrated by showing that the analyte peak is well-resolved from other peaks. sciencescholar.usnih.gov This is often assessed by analyzing blank samples (matrix without the analyte) from multiple sources to check for any endogenous interferences at the retention time of the analyte and the internal standard. nih.gov
For instance, in the validation of an LC-MS/MS method for Rivaroxaban, blank plasma samples are analyzed and compared to a sample spiked at the lower limit of quantification (LLOQ). nih.gov The absence of significant peaks in the blank chromatograms at the retention time of Rivaroxaban and its internal standard (Rivaroxaban-d4) confirms the method's selectivity. nih.govresearchgate.net Furthermore, forced degradation studies are performed where the drug is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. nih.gov A stability-indicating method must be able to separate the intact drug from all these degradation products, proving its specificity. nih.gov
Linearity and Calibration Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In methods utilizing this compound as an internal standard, linearity is established by analyzing a series of calibration standards containing known concentrations of the target analyte and a constant concentration of this compound. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte's concentration.
The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.99 or greater. For instance, in a representative HPLC-MS/MS method for a related compound, the linearity was assessed across eight concentration levels, ranging from 2.00 to 500.93 ng/mL in plasma samples chesci.com. A weighted linear regression (1/x²) is often employed to ensure accuracy across the entire calibration range, particularly at the lower end. Other studies on similar compounds have demonstrated linearity in ranges such as 5–30 µg/mL, also with a correlation coefficient of approximately 0.999 propulsiontechjournal.comwjpmr.com. The consistent response of this compound across the range is fundamental to achieving this high degree of correlation.
Table 1: Representative Linearity and Calibration Range Data
| Parameter | Typical Range | Correlation Coefficient (r²) | Regression Model |
|---|---|---|---|
| Calibration Range | 2.00 - 500.93 ng/mL | ≥ 0.995 | Weighted Least Squares (1/x²) |
| Calibration Range | 5 - 30 µg/mL | ≥ 0.999 | Linear |
Precision and Accuracy Assessments
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy assesses the closeness of the mean test results to the true value. These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day or repeatability) and on different days (inter-day or intermediate precision).
The use of this compound as an internal standard is crucial for achieving high precision and accuracy, as it corrects for procedural variability. For bioanalytical methods, the acceptance criteria are typically that the precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (or 20% at the lower limit of quantification), and the accuracy, expressed as the percent relative error (%RE), should be within ±15% (or ±20% at the LLOQ).
Table 2: Example of Inter-day and Intra-day Precision and Accuracy Data
| Concentration Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|
| Low QC | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium QC | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Derivation
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
The LOQ is typically established as the lowest concentration on the calibration curve. For this concentration, the analytical method must demonstrate a signal-to-noise ratio of at least 10:1 and meet the precision and accuracy criteria (typically within 20% for %RSD and ±20% for %RE). The LOD is often determined based on a signal-to-noise ratio of 3:1. In validated methods for similar compounds, the LOQ has been established at levels such as 2.00 ng/mL chesci.com, 0.3776 µg/mL wjpmr.com, and 1.331 µg/mL sciencescholar.us. The corresponding LODs were reported as 0.1242 µg/mL wjpmr.com and 0.439 µg/mL sciencescholar.us.
Table 3: Representative LOD and LOQ Values
| Parameter | Method | Typical Value |
|---|---|---|
| LOD | Signal-to-Noise Ratio (3:1) | 0.1 - 0.5 µg/mL |
| LOQ | Signal-to-Noise Ratio (10:1) | 0.3 - 2.0 µg/mL |
Robustness and Ruggedness Evaluations
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage sciencescholar.us. Ruggedness, often considered a part of robustness, is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments researchgate.net.
Robustness is evaluated by systematically altering chromatographic conditions such as the mobile phase composition (e.g., ±2% organic content), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min). The effect of these changes on system suitability parameters (e.g., peak shape, retention time) and the final quantified results is observed. The acceptance criterion is typically that the %RSD of the results should remain within acceptable limits (e.g., <15%). The consistent behavior of this compound relative to the analyte under these varied conditions is essential for a method to be deemed robust.
Table 4: Parameters for Robustness Testing
| Parameter Varied | Typical Variation | Acceptance Criterion (%RSD) |
|---|---|---|
| Flow Rate | ± 10% | < 15% |
| Mobile Phase Composition | ± 2% | < 15% |
| Column Temperature | ± 2°C | < 15% |
Investigations into Matrix Effects and Extraction Efficiency
When analyzing biological samples, the sample matrix (e.g., plasma, blood) can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement. This is known as the matrix effect. Extraction efficiency, or recovery, measures the effectiveness of the sample preparation process in extracting the analyte from the matrix.
These parameters are investigated by comparing the response of the analyte in a post-extraction spiked sample to a neat solution (for matrix effect) and by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample (for recovery). The most effective way to compensate for matrix effects and variable recovery is the use of a stable isotope-labeled, co-eluting internal standard like this compound. For a related compound, the extraction recovery from plasma was found to be approximately 67%, while matrix components did not significantly suppress or enhance the MS signal nih.gov. The IS-normalized matrix factor should ideally be between 0.85 and 1.15.
Table 5: Representative Extraction Recovery and Matrix Effect Data
| Parameter | Low Concentration (e.g., 5 ng/mL) | High Concentration (e.g., 500 ng/mL) | Acceptance Criteria |
|---|---|---|---|
| Extraction Recovery (%) | ~65% | ~68% | Consistent and reproducible |
| IS-Normalized Matrix Factor | 0.96 - 1.04 | 0.96 - 1.04 | 0.85 - 1.15 |
Stability and Degradation Kinetics in Controlled Research Environments
Forced Degradation Studies (Stress Testing)
Forced degradation, or stress testing, is crucial for establishing the intrinsic stability of a compound by exposing it to conditions more severe than accelerated stability testing. While extensive research has been conducted on the parent compound, Rivaroxaban, specific data on the forced degradation of Decarbonyl Rivaroxaban-d4 is not extensively available in the public domain. The following subsections address the theoretical degradation pathways based on the known reactivity of related chemical structures, though specific experimental data for the deuterated compound is lacking.
Detailed experimental studies outlining the specific acidic hydrolysis pathways and resulting degradation products for this compound are not readily found in peer-reviewed literature. For the parent compound, Rivaroxaban, acidic conditions are known to cause degradation. researchgate.netresearchgate.net However, without specific studies on the deuterated decarbonyl analog, a precise description of its degradation profile under acidic stress cannot be provided.
Similarly, specific research detailing the alkaline hydrolysis mechanisms and the resultant products for this compound is not available in published scientific literature. The non-deuterated parent compound, Rivaroxaban, is known to be susceptible to degradation under basic conditions, leading to the formation of several degradation products. researchgate.netresearchgate.net The precise impact of the deuterated label and the absence of the carbonyl group on the kinetics and products of hydrolysis for this compound remains to be experimentally determined.
Comprehensive studies on the oxidative degradation of this compound have not been identified in the available scientific literature. While the oxidative stability of Rivaroxaban has been investigated, showing some degree of degradation, specific data for its deuterated decarbonyl impurity is not present. researchgate.netnih.gov
Investigations into the photolytic degradation of this compound are not detailed in the public scientific record. Studies on Rivaroxaban have explored its stability under exposure to light, but this data cannot be directly extrapolated to its deuterated decarbonyl analog without specific experimental validation. sphinxsai.comasianpubs.orgresearchgate.net
Specific data regarding the thermal degradation kinetics of this compound is not available in the scientific literature. While thermal stress is a standard component of forced degradation studies for pharmaceuticals like Rivaroxaban, dedicated studies on this specific labeled impurity have not been published. sphinxsai.comasianpubs.orgresearchgate.net
Identification and Structural Elucidation of Degradation Products
Due to the lack of specific forced degradation studies on this compound, there is no corresponding body of research on the identification and structural elucidation of its degradation products. Characterization of degradants typically involves techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). researchgate.netnih.govasianpubs.org While these methods have been applied to the degradation products of Rivaroxaban, their application to the degradants of this compound has not been documented in the literature.
Intrinsic Stability of this compound as a Deuterated Impurity
This compound is a stable, isotopically labeled form of Decarbonyl Rivaroxaban, which itself is an impurity of Rivaroxaban. As a reference standard in pharmaceutical analysis, its stability is paramount for the accurate quantification of impurities in Rivaroxaban drug products.
While extensive research has been conducted on the stability and forced degradation of the parent compound, Rivaroxaban, specific data on the intrinsic stability and degradation kinetics of this compound is not extensively available in publicly accessible scientific literature. The stability of deuterated compounds is often comparable to their non-deuterated counterparts unless the deuteration site is directly involved in a degradation pathway.
For long-term storage and to maintain its integrity as a reference material, it is recommended to store this compound at -20°C. usbio.net This condition helps to minimize potential degradation over time.
Forced Degradation Studies of the Parent Compound, Rivaroxaban:
To infer the potential stability of this compound, it is useful to review the stability of Rivaroxaban under forced degradation conditions. These studies intentionally expose the drug substance to harsh conditions to identify potential degradation products and pathways.
Rivaroxaban has been subjected to a variety of stress conditions, including:
Acidic and Basic Hydrolysis: Rivaroxaban shows susceptibility to degradation under both acidic and basic conditions. researchgate.netnih.gov
Oxidative Degradation: The compound also degrades in the presence of oxidizing agents.
Thermal and Photolytic Stress: Rivaroxaban is generally found to be more stable under thermal and photolytic stress compared to hydrolytic and oxidative conditions. nih.gov
These studies on Rivaroxaban have led to the identification of several degradation products. The degradation kinetics of Rivaroxaban have been reported to often follow zero-order or first-order kinetics depending on the specific stress condition. nih.govrjptonline.org
Projected Stability of this compound:
Given that Decarbonyl Rivaroxaban is an impurity that can arise during the synthesis or degradation of Rivaroxaban, its stability profile is of interest. The introduction of deuterium (B1214612) atoms in this compound is primarily for its use as an internal standard in mass spectrometry-based analytical methods. This isotopic labeling is not expected to significantly alter its intrinsic chemical stability under normal storage conditions. However, without specific studies on this compound, its degradation pathways and kinetics can only be extrapolated from the behavior of Rivaroxaban and its other impurities.
Data on the Stability of Rivaroxaban and its Impurities:
The following table summarizes the typical conditions under which the stability of Rivaroxaban and its related substances are studied. While this data does not pertain directly to this compound, it provides a framework for understanding the stability of related compounds.
| Stress Condition | Typical Reagents and Conditions | Observed Degradation of Rivaroxaban |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C | Significant degradation observed. researchgate.net |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Significant degradation observed. researchgate.net |
| Oxidation | 3-30% H₂O₂ at room temperature | Degradation occurs. |
| Thermal | 60-80°C | Relatively stable. |
| Photolytic | Exposure to UV light | Relatively stable. |
Further research is necessary to establish a comprehensive stability profile and understand the specific degradation kinetics of this compound under various controlled research environments. Such studies would involve subjecting the compound to forced degradation and monitoring the formation of any new impurities over time using stability-indicating analytical methods.
Role in Metabolic Research and Investigative Pharmacokinetics Non Human/in Vitro Focus
Application as an Internal Standard in Quantitative Metabolic Studies
In the realm of quantitative metabolic studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. nih.govshimadzu.comcaymanchem.com Decarbonyl Rivaroxaban-d4 fulfills this role for the quantification of its non-labeled counterpart, Decarbonyl Rivaroxaban. The near-identical physicochemical properties of the deuterated standard and the analyte ensure that they behave similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer. This co-elution allows for the correction of variability that can be introduced during the analytical process, such as extraction inconsistencies and matrix effects, thereby enhancing the reliability of the quantitative data.
The process typically involves adding a known concentration of this compound to the biological sample at an early stage of the workflow. The ratio of the mass spectrometric response of the analyte to that of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the unknown sample. This ratiometric approach significantly improves the accuracy and precision of the quantification of Decarbonyl Rivaroxaban in various preclinical research settings.
| Parameter | Description |
| Analyte | Decarbonyl Rivaroxaban |
| Internal Standard | This compound |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Purpose | To correct for analytical variability, including matrix effects and extraction efficiency, leading to accurate and precise quantification. |
| Mechanism | Ratiometric measurement of the analyte response to the internal standard response. |
Investigation of In Vitro Biotransformation Pathways of Rivaroxaban Using Labeled Standards
Understanding the biotransformation pathways of a drug is a fundamental aspect of preclinical drug development. In vitro systems, such as liver microsomes and hepatocytes, are extensively used to identify potential metabolites and the enzymes responsible for their formation. nih.govsemanticscholar.orgnih.gov In the investigation of Rivaroxaban's metabolism, Decarbonyl Rivaroxaban is one of the metabolites that can be formed. inoncology.es
The use of this compound in these in vitro studies is crucial for the unambiguous identification and confirmation of the formation of Decarbonyl Rivaroxaban. By spiking the incubation mixtures with the deuterated standard, researchers can use it as a reference compound to compare the chromatographic retention time and mass spectral fragmentation pattern with the suspected metabolite peak. This co-chromatography and spectral matching provide definitive evidence for the presence of Decarbonyl Rivaroxaban in the in vitro system.
Furthermore, the availability of a quantified standard allows for the determination of the rate of formation of the metabolite, providing valuable insights into the kinetics of the metabolic reaction and the specific enzymes involved in the biotransformation of Rivaroxaban to Decarbonyl Rivaroxaban.
Tracer Applications in Mechanistic Metabolic Pathway Elucidation
Stable isotope-labeled compounds like this compound can also be employed as tracers to elucidate the mechanistic details of metabolic pathways. While the primary metabolism of Rivaroxaban has been studied, the use of labeled metabolites can help in understanding downstream metabolic events or potential interconversion between metabolites.
In tracer studies, this compound could be introduced into an in vitro metabolic system to track its fate. By monitoring the appearance of new deuterated species, researchers can identify any further biotransformation products of Decarbonyl Rivaroxaban. This approach is instrumental in building a comprehensive metabolic map for Rivaroxaban and understanding the complete disposition of the drug in a biological system. The distinct mass shift introduced by the deuterium (B1214612) labels allows for the easy differentiation of the tracer and its metabolites from the endogenous molecules within the biological matrix.
Analysis in Complex Biological Matrices for Research Purposes (e.g., isolated enzymes, cellular models, tissue homogenates)
The accurate quantification of metabolites in complex biological matrices is a significant analytical challenge due to the presence of numerous interfering substances. researchgate.net this compound is an indispensable tool for the reliable analysis of Decarbonyl Rivaroxaban in various research matrices, including isolated enzyme preparations, cellular models, and tissue homogenates. nih.gov
The use of a stable isotope-labeled internal standard is particularly critical in these matrices, where matrix effects can be pronounced and variable. The internal standard, being structurally almost identical to the analyte, experiences similar ionization suppression or enhancement in the mass spectrometer source. This allows for the accurate normalization of the analyte signal, leading to reliable quantification even in "dirty" or complex samples.
The ability to accurately measure the concentration of Decarbonyl Rivaroxaban in these preclinical models is essential for a variety of research applications, such as:
Determining the metabolic stability of the compound in different tissues.
Investigating the kinetics of metabolite formation by specific enzymes.
Assessing the potential for metabolite accumulation in cellular models.
| Research Matrix | Analytical Challenge | Role of this compound |
| Isolated Enzymes | Low concentration of metabolite, need for high sensitivity. | Enables accurate quantification at low levels to determine enzyme kinetics. |
| Cellular Models | Complex matrix with potential for interference. | Compensates for matrix effects, allowing for reliable measurement of intracellular and extracellular metabolite concentrations. |
| Tissue Homogenates | High degree of matrix complexity and variability. | Corrects for extraction inefficiency and matrix-induced signal suppression or enhancement, ensuring accurate quantification of tissue-specific metabolism. |
Impurity Profiling and Quality Control in Research Reference Materials
Decarbonyl Rivaroxaban as a Process-Related Impurity and Degradation Product of Rivaroxaban
Decarbonyl Rivaroxaban, also known by the synonym Rivaroxaban Open Ring (USP), is a recognized impurity associated with the active pharmaceutical ingredient (API) Rivaroxaban synzeal.com. Impurities in pharmaceuticals, such as Rivaroxaban, can originate from various sources, including the manufacturing process and degradation of the drug substance over time chemicea.com. These extraneous compounds are undesirable as they can potentially impact the safety and efficacy of the final drug product chemicea.com.
Process-related impurities are substances that are formed as by-products during the synthesis of the API chemicea.com. In the manufacturing of Rivaroxaban, incomplete reactions or side reactions can lead to the formation of various impurities chemicea.comresearchgate.net. While the precise synthetic pathway leading to the formation of Decarbonyl Rivaroxaban as a process-related impurity is proprietary and not extensively detailed in public literature, it is understood to be a by-product of the synthesis process. The control of such impurities is a critical aspect of process development and manufacturing to ensure the purity of the final Rivaroxaban product chemicea.com.
In addition to being a process-related impurity, Decarbonyl Rivaroxaban is also a degradation product of Rivaroxaban chemicea.com. Degradation products result from the chemical breakdown of the API due to exposure to various environmental factors such as heat, light, or changes in pH during storage chemicea.com. Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, and photolysis, are conducted to identify potential degradation products nih.govresearchgate.netasianpubs.org. These studies have demonstrated that Rivaroxaban is susceptible to degradation, particularly in acidic and basic environments, leading to the formation of various degradants, including the open-ring form, Decarbonyl Rivaroxaban researchgate.netasianpubs.org. The identification and characterization of such degradation products are crucial for establishing the stability profile of Rivaroxaban and for developing stable formulations nih.gov.
Table 1: Profile of Decarbonyl Rivaroxaban
| Attribute | Description |
|---|---|
| Chemical Name | 5-Chloro-N-[(2R)-2-hydroxy-3-{[4-(3-oxomorpholin-4-yl)phenyl]amino} propyl]thiophene-2-carboxamide synzeal.com |
| Synonym | Rivaroxaban Open Ring (USP) synzeal.com |
| Classification | Process-Related Impurity and Degradation Product chemicea.com |
| Origin | By-product of Rivaroxaban synthesis and chemical degradation of Rivaroxaban chemicea.com |
Analytical Control Strategies for Related Substances in Research Standards
Ensuring the purity and quality of pharmaceutical reference standards is paramount for accurate analytical testing and regulatory compliance. A robust analytical control strategy for related substances in Rivaroxaban research standards involves the development and validation of sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation, detection, and quantification of Rivaroxaban and its impurities nih.govresearchgate.netnih.gov.
A key component of the control strategy is the development of a stability-indicating HPLC method. Such a method must be capable of separating the main compound, Rivaroxaban, from all its potential process-related impurities and degradation products, including Decarbonyl Rivaroxaban nih.gov. The development of these methods often involves optimizing various chromatographic parameters such as the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detector wavelength researchgate.netnih.gov.
Method validation is a critical step in establishing a reliable analytical control strategy. According to International Council for Harmonisation (ICH) guidelines, the validation of an analytical method for impurities should include the assessment of several performance characteristics symbiosisonlinepublishing.comnbinno.com:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities and degradants.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a given range.
Range: The interval between the upper and lower concentrations of the impurity that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD): The lowest amount of an impurity in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an impurity in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
By implementing and validating such analytical methods, a comprehensive control strategy can be established to ensure that Rivaroxaban research standards meet the required purity specifications and are suitable for their intended use in quality control and research.
Table 2: Key Validation Parameters for Analytical Methods Controlling Rivaroxaban Impurities
| Validation Parameter | Objective |
|---|---|
| Specificity | Ensures the method can distinguish Rivaroxaban from its impurities like Decarbonyl Rivaroxaban. |
| Linearity & Range | Confirms a proportional relationship between impurity concentration and analytical response within a defined range. |
| Accuracy | Verifies the closeness of the measured impurity amount to the actual amount. |
| Precision | Demonstrates the reproducibility of the analytical results for impurity quantification. |
| LOD & LOQ | Establishes the lower limits of the method's ability to detect and quantify impurities. |
| Robustness | Assesses the method's reliability under varied operating conditions. |
Role of Decarbonyl Rivaroxaban-d4 in Ensuring Purity and Identity of Rivaroxaban Research Standards
Isotopically labeled compounds, such as this compound, play a crucial role in modern pharmaceutical analysis, particularly in ensuring the quality and identity of research reference standards alfa-chemistry.com. While deuterated standards are commonly used as internal standards in bioanalytical methods for pharmacokinetic studies, the use of an isotopically labeled impurity standard like this compound serves a distinct and vital purpose in the quality control of the primary Rivaroxaban reference standard.
The primary function of a well-characterized reference standard is to provide a benchmark against which production batches of a drug substance can be compared. Therefore, the purity and identity of the reference standard itself must be unequivocally established. The presence of unlabeled impurities in a reference standard can lead to inaccurate quantification and characterization of the API tandfonline.com.
This compound can be utilized in several ways to ensure the purity and identity of Rivaroxaban research standards:
Peak Identification and Resolution Confirmation: In chromatographic methods like HPLC, the retention time of a compound is a key identifier. By spiking the Rivaroxaban research standard with a known amount of this compound, analysts can confirm the peak identity of the unlabeled Decarbonyl Rivaroxaban impurity. The mass difference between the deuterated and non-deuterated forms can be detected by a mass spectrometer coupled with the chromatograph (LC-MS), providing unambiguous confirmation of the impurity's identity. This also helps in ensuring that the analytical method provides adequate resolution between the main Rivaroxaban peak and the Decarbonyl Rivaroxaban impurity peak.
Accurate Quantification of the Impurity: this compound can be used as an internal standard for the precise quantification of the corresponding unlabeled Decarbonyl Rivaroxaban impurity in the Rivaroxaban research standard. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute in chromatography and experience similar ionization efficiency in mass spectrometry. This allows for correction of any variations in sample preparation or instrument response, leading to a more accurate determination of the impurity level.
Method Development and Validation: During the development and validation of analytical methods for impurity profiling, this compound can serve as a valuable tool. It can be used to assess the method's ability to detect and quantify the impurity at low levels and to ensure the specificity of the method in complex matrices.
In essence, the availability of a stable isotope-labeled impurity standard like this compound provides a powerful analytical tool to rigorously assess and control the purity of Rivaroxaban research standards. This, in turn, ensures the reliability of quality control testing throughout the drug development and manufacturing process, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
Table 3: Applications of this compound in Quality Control
| Application | Purpose |
|---|---|
| Peak Identification | Confirms the identity of the Decarbonyl Rivaroxaban impurity peak in chromatographic analysis of Rivaroxaban standards. |
| Quantitative Analysis | Serves as an internal standard for the accurate quantification of the Decarbonyl Rivaroxaban impurity. |
| Method Validation | Aids in validating the performance characteristics of analytical methods for impurity profiling. |
| Resolution Confirmation | Ensures the analytical method can effectively separate the impurity from the main Rivaroxaban compound. |
Future Research Directions and Advanced Methodological Developments
Emerging Analytical Technologies for Deuterated Pharmaceutical Compounds
The precise characterization and quantification of deuterated pharmaceutical compounds, including impurities like Decarbonyl Rivaroxaban-d4, are critical for drug development and regulatory compliance. nih.govrti.org Emerging analytical technologies are continually enhancing the ability to analyze these complex molecules with greater sensitivity and specificity.
Advanced mass spectrometry (MS) techniques are at the forefront of this evolution. nih.gov High-resolution mass spectrometry (HRMS), particularly instruments like Orbitrap and time-of-flight (TOF) mass spectrometers, provides exceptional mass accuracy and resolution. This allows for the confident determination of elemental composition and the differentiation of isotopologues, which is essential for assessing the degree and location of deuterium (B1214612) incorporation in this compound. metsol.com Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) remains a cornerstone for both quantification and structural elucidation of deuterated compounds in complex biological matrices. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. acs.org Quantitative NMR (qNMR) offers a non-destructive method for determining the purity of deuterated compounds without the need for an identical reference standard. Advanced NMR techniques, including 2D-NMR (e.g., HSQC, HMBC), are invaluable for confirming the specific sites of deuteration within the molecular structure of this compound. Molecular Rotational Resonance (MRR) spectroscopy is also emerging as a technique capable of distinguishing between different isotopic mixtures, which can be challenging for routine analytical methods. bvsalud.org
Table 1: Comparison of Emerging Analytical Technologies
| Technology | Application for Deuterated Compounds | Advantages |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Isotopic purity determination, metabolite identification, quantification. nih.govfrontiersin.org | High sensitivity, mass accuracy, and resolution. |
| Quantitative NMR (qNMR) | Purity assessment, determination of deuterium incorporation. | Non-destructive, primary ratio method. |
| Molecular Rotational Resonance (MRR) | Isotopic composition analysis, differentiation of isotopomers. acs.org | Unambiguous identification of isotopic species. |
These technologies are pivotal in addressing the analytical challenges posed by deuterated active pharmaceutical ingredients (APIs) and their impurities, ensuring their quality and safety. sci-hub.ru
Novel Synthetic Routes for Deuterated Rivaroxaban Impurities and Metabolites
The synthesis of deuterated compounds, particularly impurities and metabolites for use as internal standards or for metabolic studies, presents unique challenges. researchgate.net A key objective is to achieve high isotopic enrichment at specific molecular positions while minimizing isotopic scrambling and the formation of under- or over-deuterated analogues. sci-hub.ru
For deuterated Rivaroxaban impurities like this compound, novel synthetic strategies are being explored. Traditional methods often rely on the use of deuterated reagents, such as deuterated solvents (e.g., D₂O) or reducing agents (e.g., sodium borodeuteride). simsonpharma.com However, these methods can sometimes lack selectivity.
More advanced and site-selective deuteration methods are gaining prominence. nih.gov These include:
Metal-catalyzed H-D exchange: Transition metal catalysts can facilitate the direct exchange of hydrogen atoms with deuterium from a deuterium source like D₂ gas or heavy water. This approach can offer high selectivity for specific C-H bonds.
Synthesis from deuterated precursors: Building the molecule from starting materials that already contain deuterium at the desired positions is a robust strategy to ensure high isotopic purity. simsonpharma.com
Enzymatic synthesis: Utilizing enzymes can provide exceptional chemo-, regio-, and stereoselectivity for deuterium incorporation. simsonpharma.com
Recent research has focused on developing scalable and efficient methodologies for the large-scale preparation of deuterated APIs. nih.gov These efforts are crucial for producing the necessary quantities of deuterated standards, like this compound, required for comprehensive pharmaceutical development and quality control. The synthesis of Rivaroxaban impurities has been a subject of study, and these routes can be adapted using deuterated reagents to produce the desired labeled compounds. thepharmajournal.comresearchgate.netdoaj.org
Advanced Applications in Systems Biology and Mechanistic Omics Research (e.g., Metabolomics, Flux Analysis)
Stable isotope labeling is a powerful tool in systems biology and "omics" research, providing deep insights into the dynamics of metabolic networks. nih.govresearchgate.net Deuterated compounds like this compound serve as invaluable tracers in these studies.
In metabolomics , the use of stable isotope-labeled internal standards is crucial for accurate quantification of metabolites in biological samples, overcoming matrix effects and variations in instrument response. nih.govresearchgate.net By using a deuterated version of a metabolite or impurity, researchers can employ isotope dilution mass spectrometry for precise measurement.
Metabolic flux analysis (MFA) utilizes stable isotope tracers to map the flow of atoms through metabolic pathways. frontiersin.orgcreative-proteomics.com While often associated with central carbon metabolism using ¹³C-labeled substrates, deuterated compounds can also be used to trace the metabolic fate of drugs and their metabolites. mdpi.com Introducing a deuterated drug allows researchers to track its biotransformation and identify novel metabolites by searching for the characteristic isotopic signature in MS data. acs.org This approach helps to elucidate complex metabolic pathways and understand drug-drug interactions. nih.govsimsonpharma.com
The integration of data from multiple "omics" platforms (e.g., genomics, transcriptomics, proteomics, and metabolomics) provides a holistic view of a biological system. mdpi.com The use of deuterated compounds in these multi-omics studies can help to connect genetic variations or protein expression changes to alterations in drug metabolism and disposition.
Development of Certified Reference Materials for this compound
Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of analytical measurements in pharmaceutical quality control. nih.gov The development of a CRM for this compound would involve a rigorous and well-documented process.
The key steps in developing a CRM include:
Material Preparation and Characterization: A high-purity batch of this compound must be synthesized and thoroughly characterized to confirm its identity and assess its isotopic and chemical purity. cannabissciencetech.com
Homogeneity Assessment: The batch of material must be demonstrated to be homogeneous, meaning that the property of interest (e.g., concentration, purity) is uniform throughout the entire batch. nih.govresearchgate.net
Stability Studies: The stability of the material under specified storage and transport conditions must be evaluated over time to establish a shelf-life. Accelerated stability studies are often employed to predict long-term stability. cannabissciencetech.com
Value Assignment: The certified value of the property (e.g., mass fraction) is assigned through a metrologically valid procedure. cannabissciencetech.com This often involves an interlaboratory comparison study with a panel of expert laboratories using different analytical methods. nih.govresearchgate.net
Uncertainty Estimation: A comprehensive uncertainty budget is calculated, taking into account contributions from characterization, homogeneity, and stability. cannabissciencetech.com
The entire process must adhere to international standards such as ISO 17034. nih.gov The availability of a CRM for this compound would provide analytical laboratories with a high-quality standard for method validation, calibration, and quality control, ultimately contributing to the safety and efficacy of Rivaroxaban drug products.
Q & A
Q. How is Rivaroxaban-d4 utilized as an internal standard in mass spectrometry-based quantification of Rivaroxaban in biological samples?
Rivaroxaban-d4 serves as a deuterated internal standard in mass spectrometry due to its distinct mass-to-charge ratio (m/z) compared to non-deuterated Rivaroxaban. For example, in HPLC-MS/MS, Rivaroxaban-d4 exhibits MRM transitions at 440.1 → 144.9 (vs. 435.9 → 144.9/231.1 for Rivaroxaban), enabling precise quantification by compensating for matrix effects and instrument variability . Methodological considerations include matching retention times (RT = 1.8 min) and optimizing declustering potential (DP: 116 V for Rivaroxaban-d4 vs. 156 V for Rivaroxaban) to ensure signal separation .
Q. What methodological considerations are essential when employing Rivaroxaban-d4 in NMR studies to elucidate Rivaroxaban's molecular structure?
The deuterium atoms in Rivaroxaban-d4 produce distinct NMR signals compared to protiated hydrogen, facilitating structural analysis. Researchers should use deuterated solvents (e.g., DMSO-d6) to minimize interference and employ 2D NMR techniques (e.g., HSQC, HMBC) to correlate deuterium-induced chemical shifts with specific molecular regions .
Q. How does Rivaroxaban-d4 facilitate stability-indicating assays for Rivaroxaban under various experimental conditions?
Rivaroxaban-d4's distinct physicochemical properties allow it to serve as a stable reference during forced degradation studies (e.g., thermal, oxidative, or photolytic stress). By comparing degradation profiles of Rivaroxaban and Rivaroxaban-d4 via HPLC-MS/MS, researchers can distinguish between parent compound degradation and matrix interference .
Advanced Research Questions
Q. What validation parameters should be addressed when developing an HPLC-MS/MS method using Rivaroxaban-d4 as an internal standard for Rivaroxaban quantification in clinical pharmacokinetic studies?
Method validation must adhere to FDA and EMA guidelines, including:
- Linearity : Assess over a clinically relevant concentration range (e.g., 1–500 ng/mL).
- Precision/Accuracy : ≤15% CV for inter-/intra-day variability.
- Ion suppression/enhancement : Evaluate matrix effects using post-column infusion of Rivaroxaban-d4 .
- Stability : Verify Rivaroxaban-d4 stability under storage conditions (e.g., -80°C for solvent forms) .
Q. How can researchers design experiments to assess Rivaroxaban-d4's potential isotopic effects on Factor Xa (FXa) binding affinity compared to non-deuterated Rivaroxaban?
Competitive binding assays using recombinant FXa and fluorogenic substrates (e.g., Boc-Glu-Gly-Arg-AMC) are recommended. Compare inhibition constants (Ki) of Rivaroxaban-d4 (reported Ki = 0.4 nM) and Rivaroxaban under identical conditions. Use surface plasmon resonance (SPR) to monitor real-time binding kinetics and confirm deuterium-induced conformational changes .
Q. What analytical strategies are recommended to resolve discrepancies in Rivaroxaban quantification when using Rivaroxaban-d4 as an internal standard across different mass spectrometry platforms?
Discrepancies may arise from variations in ion source parameters (e.g., temperature, voltage). Strategies include:
Q. How should animal study data involving Rivaroxaban-d4 co-administration be normalized to account for intersubject variability in metabolic studies?
Normalize serum concentrations to body weight or metabolic rate. For example, in rat studies, divide measured Rivaroxaban levels by individual animal weight before statistical analysis. Use non-compartmental pharmacokinetic models to calculate adjusted AUC and Cmax values .
Q. What protocol modifications are necessary when adapting Rivaroxaban-d4-based quantification methods from human plasma to alternative biological matrices in preclinical research?
Modifications include:
- Matrix effect assessment : Test recovery rates in non-plasma matrices (e.g., cerebrospinal fluid, tissue homogenates).
- Extraction optimization : Adjust solid-phase extraction (SPE) protocols to account for lipid/protein content.
- Sensitivity validation : Re-establish lower limits of quantification (LLOQ) for low-abundance matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
